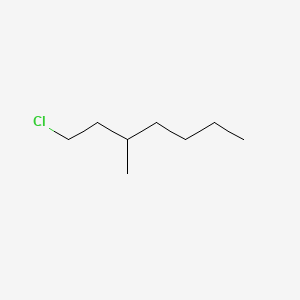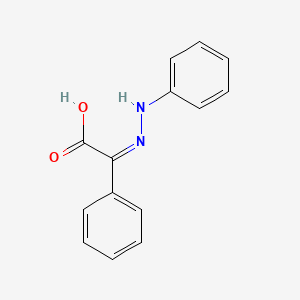![molecular formula C13H11NO3 B14744615 6,8-Dimethyl-1-nitro-7h-benzo[7]annulen-7-one CAS No. 4685-53-4](/img/structure/B14744615.png)
6,8-Dimethyl-1-nitro-7h-benzo[7]annulen-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Dimethyl-1-nitro-7h-benzo7annulen-7-one is a chemical compound with the molecular formula C13H11NO3 It is a derivative of benzoannulene, characterized by the presence of two methyl groups and a nitro group on the benzoannulene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dimethyl-1-nitro-7h-benzo7annulen-7-one typically involves the nitration of 6,8-dimethylbenzo7annulen-7-one. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzoannulene ring .
Industrial Production Methods: While specific industrial production methods for 6,8-Dimethyl-1-nitro-7h-benzo7annulen-7-one are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 6,8-Dimethyl-1-nitro-7h-benzo7annulen-7-one can undergo various chemical reactions, including:
- Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
- Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
- Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
- Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
- Substitution: Sodium methoxide in methanol, potassium hydroxide in ethanol.
- Oxidation: Potassium permanganate in aqueous solution.
Applications De Recherche Scientifique
6,8-Dimethyl-1-nitro-7h-benzo7
- Chemistry: It can be used as a precursor for the synthesis of more complex organic molecules and as a model compound for studying nitration and substitution reactions.
- Biology: The compound’s derivatives may have biological activity, making it a candidate for drug discovery and development.
- Medicine: Potential applications in the development of pharmaceuticals, particularly in the design of new therapeutic agents targeting specific biological pathways.
- Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 6,8-Dimethyl-1-nitro-7h-benzo7annulen-7-one and its derivatives depends on the specific application and the molecular targets involved. For instance, if used in drug development, the compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds::
- 6,8-Dimethylbenzo7annulen-7-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
- 6,8-Dimethyl-1-amino-7h-benzo7annulen-7-one: A reduction product of 6,8-Dimethyl-1-nitro-7h-benzo7annulen-7-one, with different chemical properties and potential applications.
- 6,8-Dimethyl-1-hydroxy-7h-benzo7annulen-7-one: A hydroxylated derivative with distinct reactivity and potential uses.
Uniqueness: 6,8-Dimethyl-1-nitro-7h-benzo7annulen-7-one is unique due to the presence of both methyl and nitro groups on the benzoannulene ring, which imparts specific chemical reactivity and potential for diverse applications in research and industry .
Propriétés
Numéro CAS |
4685-53-4 |
|---|---|
Formule moléculaire |
C13H11NO3 |
Poids moléculaire |
229.23 g/mol |
Nom IUPAC |
6,8-dimethyl-4-nitrobenzo[7]annulen-7-one |
InChI |
InChI=1S/C13H11NO3/c1-8-6-10-4-3-5-12(14(16)17)11(10)7-9(2)13(8)15/h3-7H,1-2H3 |
Clé InChI |
ALDNZUNYJACAPM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C(C1=O)C)C(=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


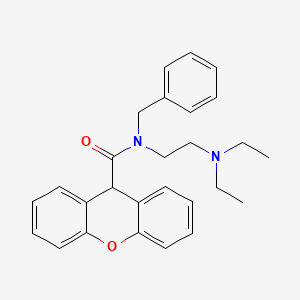

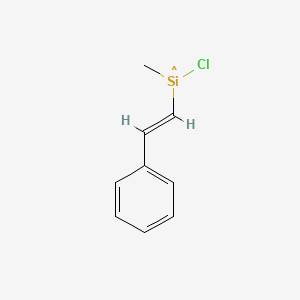


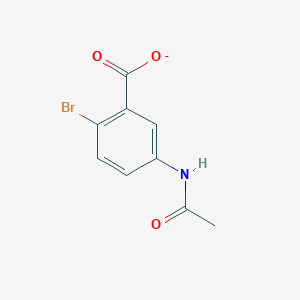
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]benzamide](/img/structure/B14744571.png)
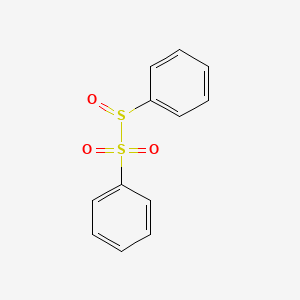
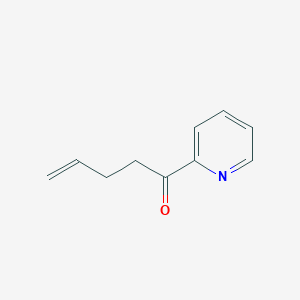
![Bis[2-[(2-methylpropan-2-yl)oxy]ethyl]-phenylphosphane](/img/structure/B14744587.png)
![sodium N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]-oxomethyl]-3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonimidate](/img/structure/B14744597.png)
